molecular formula C8H9NO2 B12360790 4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

Katalognummer: B12360790
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: RSEXVHJKVNVSEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one is a heterocyclic compound that features a fused cyclopentane and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately yielding the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The specific pathways involved depend on the particular application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

4-hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

InChI

InChI=1S/C8H9NO2/c10-7-4-8(11)9-6-3-1-2-5(6)7/h4-5,10H,1-3H2

InChI-Schlüssel

RSEXVHJKVNVSEI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(=NC(=O)C=C2O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.